
beta-Ammoniopropionitrile
Descripción general
Descripción
Beta-ammoniopropionitrile is a primary ammonium ion obtained by protonation of the amino function of beta-aminopropionitrile. It is a conjugate acid of a beta-aminopropionitrile.
Aplicaciones Científicas De Investigación
Application in Nerve and Spinal Cord Injury
Beta-Aminopropionitrile (β-APN), a lathyrogen, shows potential in the treatment of injured spinal cord and peripheral nerve by reducing the physical barrier to axon regeneration. Studies have explored its diffusion characteristics, demonstrating that β-APN can permeate the injury site and access the developing collagenous scar, suggesting its utility in exposing fibrogenic intraneural tissue to inhibitory effects on lysyl oxidase enzymes (Rankin et al., 1983). Another study evaluated the neurotoxic effects of β-APN and found that its application can affect evoked potential conduction in rat sciatic nerve and spinal cord, highlighting its influence on the nervous system (Gunasekaran et al., 1987).
Impact on Vascular Collagen and Blood Pressure
Beta-Aminopropionitrile has been shown to prevent the rise in blood pressure induced by deoxycorticosterone-salt in rats. It lowered blood pressure and reduced the more highly crosslinked form of vascular collagen, indicating a role in modulating blood pressure and vascular connective tissue (Iwatsuki et al., 1977).
Influence on Lung Development and Fibrosis
Research indicates that β-APN can significantly impact lung development and fibrosis. For instance, it affected lung volume, weight, and alveolar structure in rats when administered postnatally (Das Rm, 1980). Additionally, β-APN was evaluated for its ability to prevent excess collagen formation in bleomycin-induced pulmonary fibrosis in hamsters, demonstrating its potential in controlling biochemical, functional, and structural features of lung fibrosis (Riley et al., 1982).
Effect on Bone and Cartilage
Studies have shown that β-APN can cause significant changes in bone architecture, potentially affecting mineralization and bone strength. It induced disturbances in bone architecture in rats, suggesting implications for bone health and development (El Rouby et al., 2008). In cartilage, β-APN influenced growth and remodeling, modulating the balance between proteoglycan content and the integrity of the collagen network, which could have implications for cartilage health and diseases like osteoarthritis (Asanbaeva et al., 2008).
Propiedades
IUPAC Name |
2-cyanoethylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPXMVUFBBBMO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B1239906.png)
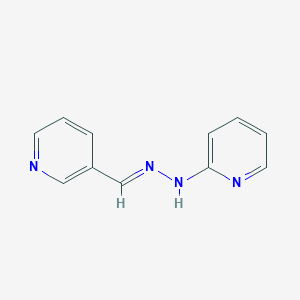
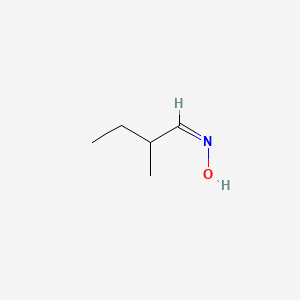
![Pentanamide, 2-(dimethylamino)-3-methyl-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, [3R-[3R*,4S*(2S*,3S*),7S*]]-](/img/structure/B1239912.png)
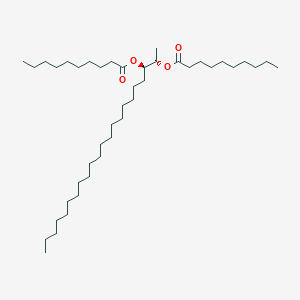

![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)
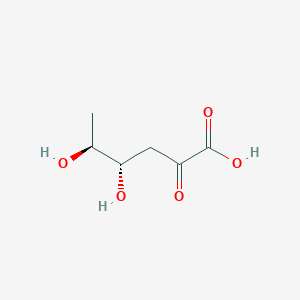
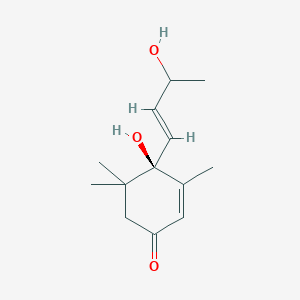
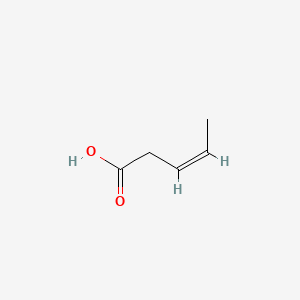


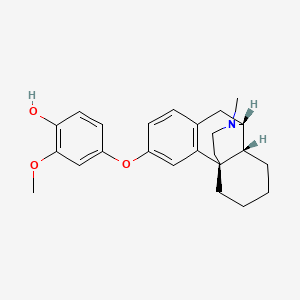
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)